molecular formula C19H20NO4+ B1262538 (S)-Bulbocapnine

(S)-Bulbocapnine

Cat. No. B1262538
M. Wt: 326.4 g/mol
InChI Key: LODGIKWNLDQZBM-LBPRGKRZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bulbocapnine(1+) is an organic cation that is the conjugate acid of bulbocapnine, obtained by protonation of the tertiary amino group;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a bulbocapnine.

Scientific Research Applications

Electrocardiogram Conditioning

(S)-Bulbocapnine demonstrates significant effects on electrocardiogram (ECG) patterns. A study by Pérez-Cruet and Gantt (1964) explored its use in conditioning ECG changes, particularly in the amplitude of the T wave. The research indicated that bulbocapnine's effects on the ECG are mediated centrally rather than peripherally (Pérez-Cruet & Gantt, 1964).

Inhibition of Tyrosine Hydroxylase

A study by Zhang et al. (1997) investigated the inhibitory effects of bulbocapnine on tyrosine hydroxylase (TH), an enzyme crucial in dopamine biosynthesis. The research demonstrated that bulbocapnine exhibited uncompetitive inhibition with a Ki value of 0.20 mM (Zhang et al., 1997).

Electrographic and Behavioral Effects

Wada (1962) explored the electrographic and behavioral effects of intraventricular injection of bulbocapnine in monkeys. This study contributed to understanding the neurophysiological impact of bulbocapnine, particularly in relation to behavioral changes like catalepsy (Wada, 1962).

Spinal Reflex Modulation

Willis et al. (1968) examined the action of bulbocapnine on spinal reflexes in animals. They found that high doses generally increased the flexion reflex due to the repetitive firing of individual motor neurons and the increase in the number of motor neurons responding to the afferent volley (Willis et al., 1968).

Neurotransmitter Blocking Agent

Walaszek and Chapman (1962) identified bulbocapnine as an adrenergic and serotonin blocking agent. The study highlighted its antagonistic effects on neurotransmitter systems, providing insights into its potential role in neurological and psychiatric research (Walaszek & Chapman, 1962).

Glycogen and Glucose Content in the Brain

Crossland and Rogers (1968) investigated the effects of bulbocapnine on the glycogen, glucose, and lactic acid content of the brain in rats. The study found significant changes in these biochemical parameters, contributing to the understanding of bulbocapnine's metabolic impact on the central nervous system (Crossland & Rogers, 1968).

Dopamine Biosynthesis Inhibition

Research by Shin et al. (1998) on the effects of bulbocapnine on dopamine biosynthesis in PC12 cells revealed its inhibitory impact. This study added to the understanding of how bulbocapnine might influence neurotransmitter synthesis and its potential implications in neuropharmacology (Shin et al., 1998).

properties

Product Name

(S)-Bulbocapnine

Molecular Formula

C19H20NO4+

Molecular Weight

326.4 g/mol

IUPAC Name

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol

InChI

InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/p+1/t12-/m0/s1

InChI Key

LODGIKWNLDQZBM-LBPRGKRZSA-O

Isomeric SMILES

C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3

Canonical SMILES

C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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